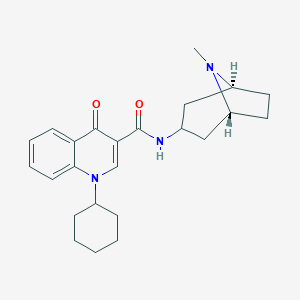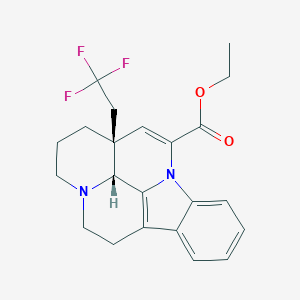
21,21,21-Trifluoroapovincaminic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21,21,21-Trifluoroapovincaminic acid ethyl ester (TAVEE) is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields of research. TAVEE is a derivative of the natural product vincamine, which is found in the leaves of Vinca minor. TAVEE has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
21,21,21-Trifluoroapovincaminic acid ethyl ester's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in cells, including the cAMP and MAPK pathways. 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to activate the cAMP pathway in neurons, which can lead to improved cognitive function and memory. In cardiovascular research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to activate the MAPK pathway, which can lead to vasodilation and lower blood pressure. In cancer research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, lowering blood pressure, and inhibiting the growth of cancer cells. 21,21,21-Trifluoroapovincaminic acid ethyl ester has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One advantage of using 21,21,21-Trifluoroapovincaminic acid ethyl ester in lab experiments is its potency and selectivity. 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have a high affinity for certain receptors and signaling pathways, making it a useful tool for studying these pathways. However, one limitation of using 21,21,21-Trifluoroapovincaminic acid ethyl ester is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 21,21,21-Trifluoroapovincaminic acid ethyl ester research, including further studies on its mechanism of action, its potential application in treating neurodegenerative diseases, and its potential as a therapeutic agent for cancer. Additionally, further research is needed to optimize the synthesis method of 21,21,21-Trifluoroapovincaminic acid ethyl ester and improve its solubility in water for easier administration in experiments.
合成法
21,21,21-Trifluoroapovincaminic acid ethyl ester can be synthesized using various methods, including the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by hydrolysis and decarboxylation. Another method involves the reaction of ethyl trifluoroacetate with 4,21-dichlorovincamine, followed by dechlorination and decarboxylation. The yield of 21,21,21-Trifluoroapovincaminic acid ethyl ester using these methods is typically around 50%.
科学的研究の応用
21,21,21-Trifluoroapovincaminic acid ethyl ester has been used in various fields of research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have vasodilatory effects and can lower blood pressure. In cancer research, 21,21,21-Trifluoroapovincaminic acid ethyl ester has been shown to have anticancer properties and can inhibit the growth of cancer cells.
特性
CAS番号 |
129959-03-1 |
|---|---|
分子式 |
C22H23F3N2O2 |
分子量 |
404.4 g/mol |
IUPAC名 |
ethyl (15S,19R)-15-(2,2,2-trifluoroethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H23F3N2O2/c1-2-29-20(28)17-12-21(13-22(23,24)25)9-5-10-26-11-8-15-14-6-3-4-7-16(14)27(17)18(15)19(21)26/h3-4,6-7,12,19H,2,5,8-11,13H2,1H3/t19-,21+/m0/s1 |
InChIキー |
NALBTKVBJYORJH-PZJWPPBQSA-N |
異性体SMILES |
CCOC(=O)C1=C[C@]2(CCCN3[C@H]2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
SMILES |
CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
正規SMILES |
CCOC(=O)C1=CC2(CCCN3C2C4=C(CC3)C5=CC=CC=C5N14)CC(F)(F)F |
同義語 |
21,21,21-TFAEE 21,21,21-trifluoroapovincaminic acid ethyl ester ethyl 21,21,21-trifluoroapovincaminate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)
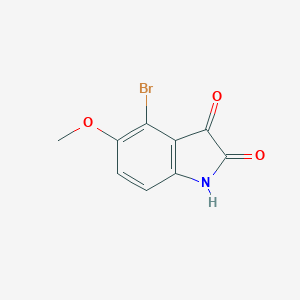
![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)
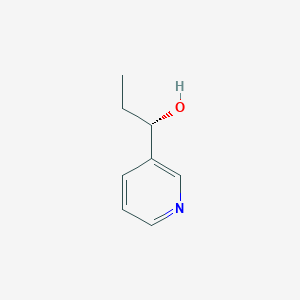

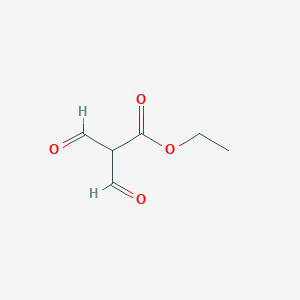

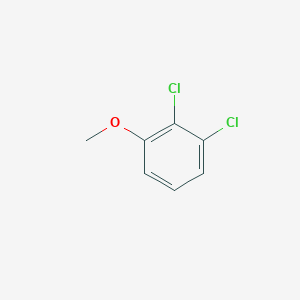

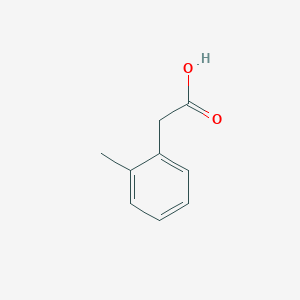
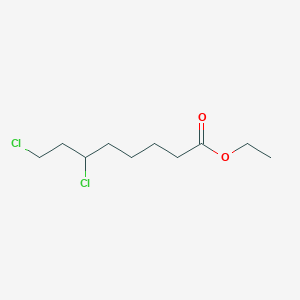
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)

